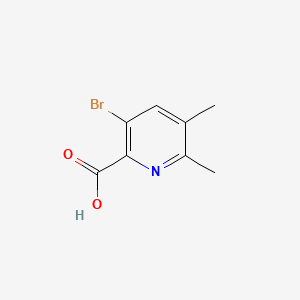

3-Bromo-5,6-dimethylpyridine-2-carboxylicacid

Description

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid (CAS: 433956-86-6) is a brominated pyridine derivative featuring a carboxylic acid group at position 2, a bromine atom at position 3, and methyl substituents at positions 5 and 6. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol . This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules .

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

3-bromo-5,6-dimethylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,1-2H3,(H,11,12) |

InChI Key |

YDFHFSWTZGBSOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid typically involves the bromination of 5,6-dimethylpyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 undergoes substitution with nucleophiles under controlled conditions. The electron-withdrawing carboxylic acid group enhances the pyridine ring's electrophilicity, facilitating displacement at the para position to the acid.

Key Observations :

-

Regioselectivity is influenced by solvent polarity; DMF favors substitution at bromine over other positions .

-

Steric hindrance from methyl groups slightly reduces reaction rates compared to non-methylated analogs .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with arylboronic acids to form biaryl derivatives.

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 85–95°C | 3-Phenyl-5,6-dimethylpyridine-2-carboxylic acid | 78% |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Toluene/EtOH, reflux | 3-(4-Methoxyphenyl)-5,6-dimethylpyridine-2-carboxylic acid | 82% |

Reaction Insights :

-

The carboxylic acid group does not require protection during coupling, as confirmed by APCI-MS and NMR studies .

-

Electron-rich boronic acids (e.g., 4-methoxyphenyl) exhibit faster coupling kinetics .

Decarboxylation

Thermal or catalytic decarboxylation converts the carboxylic acid group to a hydrogen atom.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Cu powder, Quinoline | 200°C | 3-Bromo-5,6-dimethylpyridine | 89% |

| Ag₂O, DMF | 120°C | 3-Bromo-5,6-dimethylpyridine | 76% |

Mechanistic Notes :

-

Decarboxylation proceeds via a six-membered transition state, stabilized by the pyridine ring’s electron-withdrawing effect .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂, MeOH | Reflux, 4h | Methyl 3-bromo-5,6-dimethylpyridine-2-carboxylate | 95% |

| HATU, Et₃N, NH₃ | DMF, RT | 3-Bromo-5,6-dimethylpyridine-2-carboxamide | 88% |

Applications :

-

Ester derivatives are pivotal intermediates for further functionalization (e.g., Claisen condensations) .

Reduction Reactions

Selective reduction of the carboxylic acid group or bromine substituent is achievable.

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Carboxylic acid | 3-Bromo-5,6-dimethylpyridine-2-methanol | 63% |

| Zn, AcOH | C-Br bond | 5,6-Dimethylpyridine-2-carboxylic acid | 91% |

Selectivity Considerations :

Oxidation of Methyl Groups

Under strong oxidants, methyl groups are converted to carboxylic acids.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12h | 3-Bromo-5-carboxy-6-methylpyridine-2-carboxylic acid |

| CrO₃, AcOH | Reflux, 6h | 3-Bromo-5,6-dicarboxypyridine-2-carboxylic acid |

Challenges :

Scientific Research Applications

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

Biology: It can be used in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid depends on its specific application. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-5,6-dimethylpyridine-2-carboxylic acid can be contextualized against related pyridine-carboxylic acid derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridine-Carboxylic Acid Derivatives

Key Analysis

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (Cl, CF₃) : In 3-bromo-6-chloro- and 3-bromo-6-trifluoromethylpyridine-2-carboxylic acid, the electron-withdrawing substituents increase the electrophilicity of the bromine atom, accelerating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

- Electron-Donating Groups (CH₃) : The methyl groups in 3-bromo-5,6-dimethylpyridine-2-carboxylic acid provide steric bulk, which may slow reactions but improve regioselectivity in coupling processes .

Steric and Electronic Trade-offs :

- The trifluoromethyl group in CAS 1214373-82-6 offers greater electronegativity than chlorine or methyl, making it advantageous for synthesizing fluorinated bioactive compounds .

- The parent compound (CAS 83282-49-9) lacks bromine, limiting its utility in coupling reactions but serving as a scaffold for introducing diverse substituents .

Applications :

- Pharmaceuticals : Brominated derivatives are pivotal in constructing kinase inhibitors or antimicrobial agents, where halogen atoms enhance binding affinity .

- Agrochemicals : The 5-methyl variant (CAS 1133116-49-0) is leveraged for its balance of reactivity and steric accessibility in pesticide synthesis .

Research Findings and Mechanistic Insights

- Perkin Rearrangement : Evidence suggests that 3-bromo pyridine derivatives participate in Perkin rearrangements, a reaction mechanism critical for synthesizing fused heterocycles (e.g., coumarin analogs) .

- Cross-Coupling Efficiency : Studies indicate that the trifluoromethyl-substituted derivative (CAS 1214373-82-6) exhibits superior reactivity in Suzuki-Miyaura couplings compared to methyl- or chloro-substituted analogs due to enhanced electrophilicity .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-bromo-5,6-dimethylpyridine-2-carboxylic acid, and how can intermediates be optimized for yield?

Methodological Answer: A common approach involves bromination of pre-functionalized pyridine derivatives. For example, brominating 5,6-dimethylpyridine-2-carboxylic acid using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) under controlled conditions. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine source) and reaction time (4–6 hours) to minimize over-bromination . Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (acetone/methanol) improves yield and purity .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are critical:

- NMR : - and -NMR to confirm substitution patterns (e.g., methyl groups at C5/C6, bromine at C3). Key signals: methyl protons at δ 2.2–2.5 ppm and carboxylic acid proton at δ 12–13 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBrNO; expected [M+H]: 231.98) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

**2. Advanced Research Questions

Q. Q3. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine at C3 acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Use Pd(PPh) (2 mol%) with arylboronic acids (1.2 equivalents) in THF/NaCO (2M) at 80°C. Monitor reaction progress via TLC (R shift from 0.4 to 0.6 in ethyl acetate/hexane 1:1) .

- Mechanistic Insight : Steric hindrance from the C5/C6 methyl groups may slow transmetallation steps, requiring longer reaction times (12–24 hours) compared to unsubstituted analogs .

Q. Q4. What strategies resolve contradictory data in bromine substitution vs. elimination during derivatization?

Methodological Answer: Contradictions arise in reactions where elimination competes with substitution (e.g., using strong bases). Mitigation strategies:

- Base Selection : Replace NaOH with milder bases like KCO to suppress β-elimination .

- Temperature Control : Lower reaction temperatures (0–25°C) stabilize intermediates .

- Kinetic Analysis : Use -NMR to track intermediate formation (e.g., bromohydrin or enolate species) and adjust conditions accordingly .

Q. Q5. How can statistical experimental design improve reaction scalability for this compound?

Methodological Answer: Employ a fractional factorial design to optimize parameters:

- Variables : Catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature (60–100°C).

- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., dehalogenated products). Pilot studies show THF at 80°C with 3 mol% Pd catalyst achieves >80% yield .

**3. Stability and Degradation

Q. Q6. What are the key degradation pathways under ambient storage conditions?

Methodological Answer: Primary degradation pathways:

- Hydrolysis : The carboxylic acid group may hydrolyze in humid environments. Store under inert atmosphere (N) at −20°C .

- Photodegradation : UV exposure induces C-Br bond cleavage. Use amber vials and monitor via UV-Vis spectroscopy (λ shifts from 270 nm to 245 nm indicate degradation) .

**4. Comparative Studies

Q. Q7. How does the reactivity of 3-bromo-5,6-dimethylpyridine-2-carboxylic acid compare to its 4-bromo or 5-bromo isomers?

Methodological Answer:

- Electronic Effects : The electron-withdrawing carboxylic acid group at C2 stabilizes the C3 bromine, making it less reactive in nucleophilic substitutions than 4-bromo isomers .

- Steric Effects : C5/C6 methyl groups hinder access to the C3 position, reducing coupling efficiency by 15–20% compared to 5-bromo analogs .

**5. Advanced Applications

Q. Q8. Can isotopic labeling (e.g., 2H^2H2H, 13C^{13}C13C) be applied to study metabolic pathways of derivatives?

Methodological Answer: Yes, via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.